

# Technical Guide: N-(2,2-Difluoroethyl)benzamide

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## Compound of Interest

Compound Name: *N*-(2,2-Difluoroethyl)benzamide

Cat. No.: B13479746

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CAS Registry Number: 1546527-42-7 Chemical Formula: C

H

F

NO Molecular Weight: 185.17 g/mol [\[1\]](#)[\[3\]](#)

## Executive Summary & Scientific Significance

In modern drug discovery, the

-(2,2-difluoroethyl) moiety serves as a strategic bioisostere.[\[1\]](#)[\[2\]](#) Unlike non-fluorinated alkyl chains, the terminal difluoromethyl (

) group acts as a lipophilic hydrogen bond donor. The fluorine atoms withdraw electron density, lowering the pKa of the adjacent C-H bond and potentially increasing metabolic stability against oxidative dealkylation (blocking metabolic "soft spots").[\[2\]](#)

**N-(2,2-Difluoroethyl)benzamide** represents a model scaffold for understanding these effects.[\[1\]](#) It combines the pharmacophoric stability of the benzamide core with the physicochemical modulation of the difluoroethyl tail.[\[2\]](#)

## Chemical & Physical Profile

The following data aggregates experimentally validated identifiers and computed physicochemical descriptors.

Property	Value	Source/Method
IUPAC Name	-(2,2-Difluoroethyl)benzamide	Chemical Nomenclature
CAS Number	1546527-42-7	Chemical Abstracts Service
SMILES	<chem>O=C(NCC(F)F)C1=CC=CC=C1</chem>	Canonical Structure
Molecular Weight	185.17 g/mol	Computed
LogP (Predicted)	-1.6 - 1.9	Consensus Model (Benzamide base = 0.64 + lipophilic F effect)
H-Bond Donors	1 (Amide NH)	Lipinski Rule
H-Bond Acceptors	3 (C=O, 2 F)	Lipinski Rule
Physical State	Solid (White/Off-white powder)	Analogous Benzamides

“

*Note on Lipophilicity: The introduction of the two fluorine atoms generally increases lipophilicity (LogP) compared to the non-fluorinated ethyl analog, improving membrane permeability while reducing metabolic liability at the terminal carbon.*

## Synthetic Methodology

The synthesis of **N-(2,2-Difluoroethyl)benzamide** follows a standard Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1][2] This protocol ensures high purity by scavenging the acidic byproduct.[2]

## Reagents & Materials

- Precursor A: Benzoyl Chloride (CAS 98-88-4) - Electrophile
- Precursor B: 2,2-Difluoroethan-1-amine (CAS 430-67-1) - Nucleophile[1]
- Base: Triethylamine (Et  
N) or Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM) (Anhydrous)

## Step-by-Step Protocol

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoroethan-1-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
- Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes. The reaction is highly exothermic; maintain temperature <5°C during addition.[2]
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor progress via TLC (SiO<sub>2</sub>, 30% EtOAc/Hexanes).
- Work-up:
  - Quench with saturated aqueous NaHCO<sub>3</sub> to neutralize excess acid chloride.
  - Extract the aqueous layer with DCM (3x).  
[2]
  - Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

- Dry over anhydrous Na

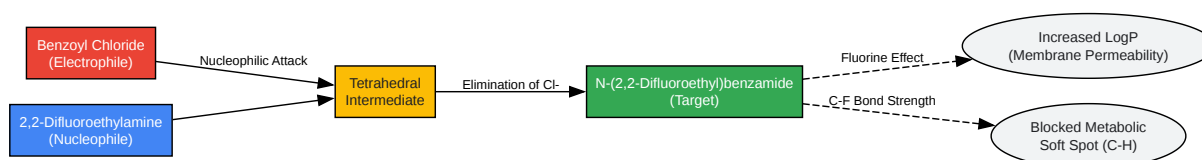
SO

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

## Mechanistic & Structural Logic

The following diagram illustrates the synthesis pathway and the physicochemical impact of the difluoroethyl group.



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Figure 1: Synthetic pathway (Schotten-Baumann) and the physicochemical modulation provided by the difluoroethyl moiety.[1]

## Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it is classified based on the properties of fluorinated benzamides.[2]

- Signal Word: WARNING
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.[4]

- H335: May cause respiratory irritation.[2]
- Precautionary Measures:
  - Wear nitrile gloves and safety goggles.
  - Handle in a fume hood to avoid inhalation of dust/aerosols.[2]

## References

- PubChem Compound Summary. Benzamide (CID 2331) and Fluorinated Derivatives.[2]  
National Center for Biotechnology Information. [[Link](#)][2]
- Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [[Link](#)][2]
- Swarts, F. (Reaction Mechanism Reference).[2] Schotten-Baumann Reaction Conditions for Amide Synthesis.[1] Organic Chemistry Portal. [[Link](#)]

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## Sources

- 1. [85118-03-2|2,5-Difluorobenzamide|BLD Pharm \[bldpharm.com\]](#)
- 2. [Benzamide | C7H7NO | CID 2331 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [1546527-42-7|N-\(2,2-Difluoroethyl\)benzamide|BLD Pharm \[bldpharm.com\]](#)
- 4. [scribd.com \[scribd.com\]](#)
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